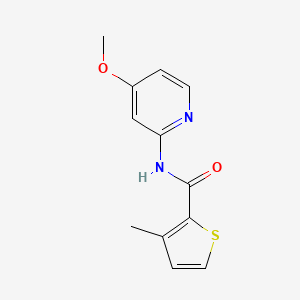![molecular formula C11H18N2OS B6898811 1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol](/img/structure/B6898811.png)
1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol is a compound that features a thiazole ring, a piperidine ring, and an ethanol group. Thiazole rings are known for their presence in various biologically active compounds, including vitamins and antibiotics
Preparation Methods
The synthesis of 1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring and subsequent addition of the ethanol group. Common synthetic routes include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment to Piperidine Ring: The thiazole ring can be attached to the piperidine ring through nucleophilic substitution reactions.
Addition of Ethanol Group:
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiazole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity to receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(14)10-3-2-5-13(7-10)8-11-12-4-6-15-11/h4,6,9-10,14H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWJRXKEJMDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

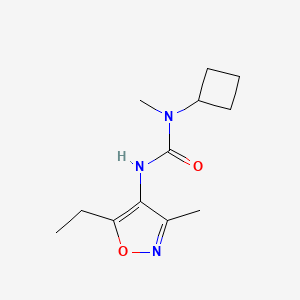
![1-[(5-Chloroquinolin-8-yl)methyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B6898759.png)
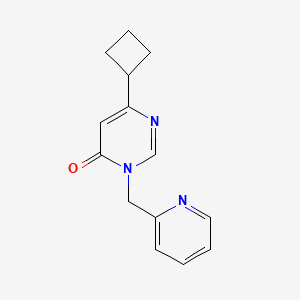
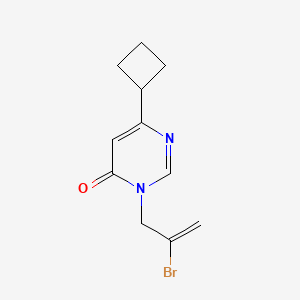

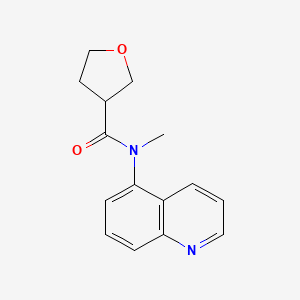
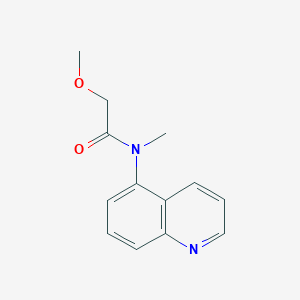
![3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6898792.png)
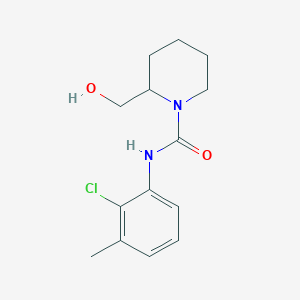
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiolan-3-amine](/img/structure/B6898815.png)

![4-[(3,4-Difluorophenyl)methyl]-1,4-thiazepane](/img/structure/B6898824.png)
